Amine ionophore I
Overview
Description
Amine ionophore I is a chemical species that reversibly binds ions . Many ionophores are lipid-soluble entities that transport ions across the cell membrane . Ionophores catalyze ion transport across hydrophobic membranes, such as liquid polymeric membranes or lipid bilayers found in living cells or synthetic vesicles .
Synthesis Analysis
The synthesis of amines involves various methods. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products . Other methods include reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .Molecular Structure Analysis
The molecular structure of Amine ionophore I is represented by the empirical formula C66H72O18 . It has a molecular weight of 1153.27 . The compound is also known as Calix6arene-hexaacetic acid hexaethylester .Chemical Reactions Analysis
Amines generally undergo two most general reactions—alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
The structure and physical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines . The main chemical property of amines is their ability to act as weak organic bases .Scientific Research Applications
1. Ammonium Detection
- Application Summary : Amine ionophore I is used in potentiometric sensors for the detection of ammonium ions. This is crucial in environmental and biomedical applications, as ammonium is a quality indicator of natural waters and a potential biomarker of an enzymatic byproduct in key physiological reactions .
- Methods of Application : The ionophore is used in ion-selective electrodes (ISEs), which are cost-effective, user-friendly, and easily miniaturized for portable measurements .
- Results or Outcomes : Despite the cross-interference of potassium over the ammonium response of nonactin-based ISEs, applications comprising water quality assessment, clinical tests in biological fluids, and sweat monitoring during sports practice have been successfully researched .
2. pH Sensing
- Application Summary : Amine ionophore I is used to extend the working range of potentiometric pH sensors with poly (decyl methacrylate) sensing membranes .
- Methods of Application : The ionophore is covalently attached to the polymeric membrane matrix. In situ photopolymerization incorporates the ionophores into the polymer backbone, also attaching the sensing membranes covalently to the underlying inert polymer and nanographite solid contact .
- Results or Outcomes : The pH working range of solid-contact ion-selective electrodes (ISEs) is expanded by covalent attachment of H+ ionophores to the polymeric membrane matrix .
3. Cross-Disciplinary Collaborations
- Application Summary : Amine ionophore I is used in interdisciplinary collaborations to tackle complex challenges related to amines .
4. Cell Imaging
- Application Summary : Amine ionophore I is used in ionophore-based ion-selective nanoprobes for cell imaging .
5. Environmental Monitoring
- Application Summary : Amine ionophore I is used in environmental monitoring, specifically for the detection of ammonium ions in natural waters .
- Methods of Application : The ionophore is used in potentiometric ion-selective electrodes (ISEs), which are cost-effective and user-friendly, facilitating easy portable measurements .
- Results or Outcomes : Despite the cross-interference of potassium over the ammonium response of nonactin-based ISEs, water quality assessment has been successfully researched .
6. Biomedical Applications
- Application Summary : Amine ionophore I is used in biomedical applications, specifically for the detection of ammonium ions as a potential biomarker of an enzymatic byproduct in key physiological reactions .
- Methods of Application : Similar to environmental monitoring, the ionophore is used in potentiometric ion-selective electrodes (ISEs) .
- Results or Outcomes : Despite the cross-interference of potassium over the ammonium response of nonactin-based ISEs, clinical tests in biological fluids and sweat monitoring during sports practice have been successfully researched .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[[38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl]oxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H72O18/c1-7-73-55(67)37-79-61-43-19-13-20-44(61)32-46-22-15-24-48(63(46)81-39-57(69)75-9-3)34-50-26-17-28-52(65(50)83-41-59(71)77-11-5)36-54-30-18-29-53(66(54)84-42-60(72)78-12-6)35-51-27-16-25-49(64(51)82-40-58(70)76-10-4)33-47-23-14-21-45(31-43)62(47)80-38-56(68)74-8-2/h13-30H,7-12,31-42H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVIETSWDFUREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OCC(=O)OCC)CC7=CC=CC(=C7OCC(=O)OCC)CC1=CC=C2)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H72O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399383 | |
Record name | Amine ionophore I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1153.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amine ionophore I | |
CAS RN |
97600-45-8 | |
Record name | Amine ionophore I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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